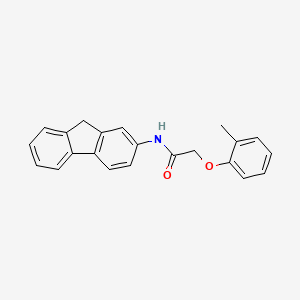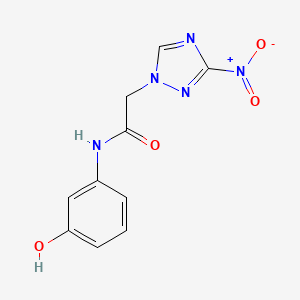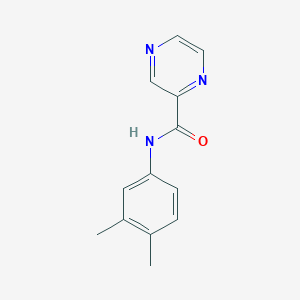
2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate, also known as IMCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and agriculture. IMCP is a derivative of cyclohexanone, and its synthesis method involves the reaction of cyclohexanone with hydroxylamine hydrochloride and isopropylamine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate has potential applications in various fields of scientific research. In medicine, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
In materials science, this compound has been studied for its potential use as a building block in the synthesis of new materials. This compound has been shown to form stable complexes with metal ions, making it a potential candidate for the development of new metal-organic frameworks.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. This compound has been shown to promote plant growth and increase crop yields in some plant species.
Mecanismo De Acción
The mechanism of action of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate is not fully understood, but it is thought to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate. One area of interest is the development of new antibiotics based on the structure of this compound. Another area of interest is the development of new materials using this compound as a building block. Additionally, further research is needed to fully understand the potential applications of this compound in agriculture and its mechanism of action in cancer cells.
Métodos De Síntesis
The synthesis of 2-isopropyl-5-methylcyclohexyl 2-(hydroxyimino)propanoate involves the reaction of cyclohexanone with hydroxylamine hydrochloride and isopropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as recrystallization or chromatography. The yield of the reaction is typically around 70%.
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) (2E)-2-hydroxyiminopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)11-6-5-9(3)7-12(11)17-13(15)10(4)14-16/h8-9,11-12,16H,5-7H2,1-4H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOGYCPJWMOCCD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=NO)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C1)OC(=O)/C(=N/O)/C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)
![3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)